molecular formula C20H28N2O2S B11075261 1-(1-Adamantylsulfonyl)-4-phenylpiperazine

1-(1-Adamantylsulfonyl)-4-phenylpiperazine

Cat. No.: B11075261
M. Wt: 360.5 g/mol
InChI Key: IUUCJRZYQMUYSZ-UHFFFAOYSA-N
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Description

1-(1-Adamantylsulfonyl)-4-phenylpiperazine is a complex organic compound that features a unique structure combining an adamantyl group, a sulfonyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantylsulfonyl)-4-phenylpiperazine typically involves multiple steps:

    Formation of the Adamantylsulfonyl Chloride: The initial step involves the reaction of adamantane with chlorosulfonic acid to produce adamantylsulfonyl chloride.

    Nucleophilic Substitution: The adamantylsulfonyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantylsulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly targeting the sulfonyl group, under specific reducing conditions.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.

Scientific Research Applications

1-(1-Adamantylsulfonyl)-4-phenylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(1-Adamantylsulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The sulfonyl group can participate in hydrogen bonding and other interactions, while the phenylpiperazine moiety can engage in π-π interactions and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantyl group but lacks the sulfonyl and phenylpiperazine moieties.

    4-Phenylpiperazine: Contains the phenylpiperazine structure but lacks the adamantyl and sulfonyl groups.

    Adamantylsulfonyl Chloride: Contains the adamantyl and sulfonyl groups but lacks the phenylpiperazine moiety.

Uniqueness

1-(1-Adamantylsulfonyl)-4-phenylpiperazine is unique due to the combination of its three distinct structural components, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H28N2O2S

Molecular Weight

360.5 g/mol

IUPAC Name

1-(1-adamantylsulfonyl)-4-phenylpiperazine

InChI

InChI=1S/C20H28N2O2S/c23-25(24,20-13-16-10-17(14-20)12-18(11-16)15-20)22-8-6-21(7-9-22)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2

InChI Key

IUUCJRZYQMUYSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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